molecular formula C20H19N3O4S B2776423 N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide CAS No. 1251691-90-3

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2776423
CAS No.: 1251691-90-3
M. Wt: 397.45
InChI Key: HUQYPBFTGWIKEZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole and benzo[d]thiazole moiety linked through a piperidine ring

Mechanism of Action

Target of Action

The compound, N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide, is a modulator of ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes .

Mode of Action

It is known to interact with atp-binding cassette transporters, potentially altering their function . This interaction could lead to changes in the transport of molecules across cell membranes, affecting cellular processes.

Biochemical Pathways

The compound’s interaction with ATP-binding cassette transporters could affect various biochemical pathways. For instance, these transporters are involved in the efflux of drugs and toxins from cells, so modulation of these transporters could impact drug resistance mechanisms .

Pharmacokinetics

The compound’s interaction with atp-binding cassette transporters could potentially influence its bioavailability, as these transporters can affect the absorption and excretion of drugs .

Result of Action

The compound’s action on ATP-binding cassette transporters could have various molecular and cellular effects. For example, it could alter the transport of molecules across cell membranes, affecting cellular processes such as drug efflux . This could potentially impact the efficacy of certain drugs, particularly in the context of drug resistance.

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature could affect the compound’s stability and its interaction with ATP-binding cassette transporters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates, followed by their coupling through a piperidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[d][1,3]dioxole or benzo[d]thiazole moieties.

    Reduction: This reaction can reduce any nitro or carbonyl groups present in the compound.

    Substitution: This reaction can occur at the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent.

    Material Science: It is explored for its potential use in organic electronics and photonics.

    Biology: It is investigated for its interactions with biological macromolecules.

    Industry: It is considered for its potential use in the synthesis of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide is unique due to its specific combination of benzo[d][1,3]dioxole and benzo[d]thiazole moieties linked through a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,3-benzothiazol-2-yloxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-19(21-13-5-6-16-17(11-13)26-12-25-16)23-9-7-14(8-10-23)27-20-22-15-3-1-2-4-18(15)28-20/h1-6,11,14H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQYPBFTGWIKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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